4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the family of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
The primary target of 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 . This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression . CDK2 is responsible for phosphorylation of key components for cell proliferation .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression, in addition to apoptosis induction within HCT cells . This leads to a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment .
Action Environment
Like all chemical compounds, its stability, efficacy, and action can be influenced by factors such as temperature, ph, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
4-Chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins essential for cell cycle progression. This interaction is characterized by hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it induces cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation . This compound also affects cell signaling pathways, particularly those involved in apoptosis. By inhibiting CDK2, this compound promotes the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, thereby triggering programmed cell death . Additionally, it influences gene expression by modulating transcription factors involved in cell cycle and apoptosis regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of CDK2 is achieved by occupying the ATP-binding pocket of the enzyme, preventing ATP from binding and thus blocking the enzyme’s catalytic activity . This inhibition leads to a cascade of downstream effects, including the suppression of cell cycle progression and the induction of apoptosis. The compound also affects other signaling molecules and pathways, contributing to its overall anticancer activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The stability and efficacy of the compound may vary depending on the specific experimental conditions and the cell types used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can either be excreted from the body or further processed to exert additional biological effects. The compound’s interaction with metabolic enzymes can also influence metabolic flux and the levels of specific metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, particularly those with high metabolic activity, which can enhance its therapeutic effects but also increase the risk of toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It may also be directed to specific subcellular compartments, such as the nucleus, through targeting signals or post-translational modifications. This localization is essential for the compound’s ability to modulate cell cycle progression and induce apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-ethyl-1H-pyrazole with a suitable nitrile or amidine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are commonly used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolopyrimidines, which can have different biological activities and properties .
Scientific Research Applications
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of various agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-3-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The ethyl group at the 3-position can affect the compound’s lipophilicity and ability to interact with biological membranes, potentially enhancing its bioavailability and efficacy .
Properties
IUPAC Name |
4-chloro-3-ethyl-2H-pyrazolo[3,4-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-4-5-6(8)9-3-10-7(5)12-11-4/h3H,2H2,1H3,(H,9,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAIMQUPDNQRLKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=NN1)N=CN=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871335-89-6 | |
Record name | 4-chloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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